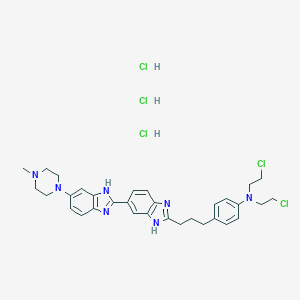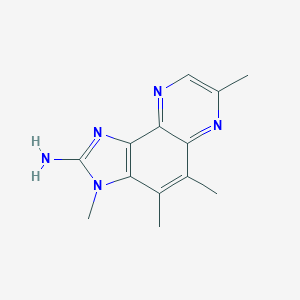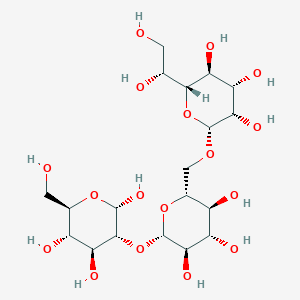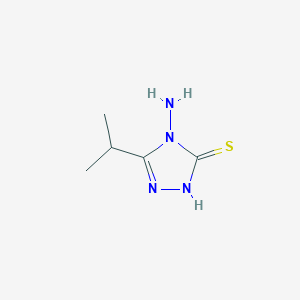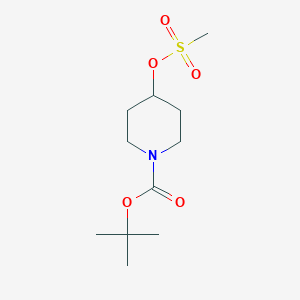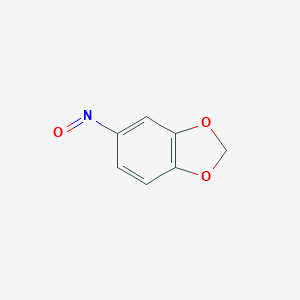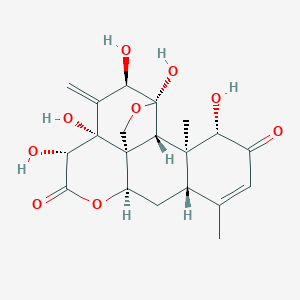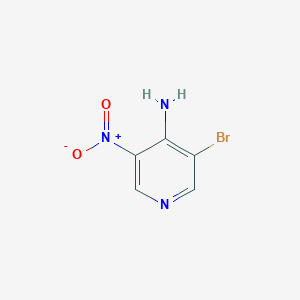
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- is a chemical compound with a complex molecular structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been suggested that this compound can inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase. In vivo studies have shown that this compound can reduce the growth of tumors in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- in lab experiments include its potential applications in various fields of research, its relatively simple synthesis method, and its unique molecular structure. However, the limitations of using this compound in lab experiments include its complex molecular structure, which can make it difficult to study, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl-. One direction is to further study its potential applications in medicinal chemistry, materials science, and catalysis. Another direction is to investigate its mechanism of action in more detail. Additionally, future research could focus on developing new synthesis methods for this compound to improve its yield and purity. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- involves the reaction of 1,3-dibutyl-4,5-dimethylimidazolium iodide with lithium diisopropylamide (LDA) followed by the addition of chlorophosphine. This reaction results in the formation of the desired compound with a yield of 75%.
Aplicaciones Científicas De Investigación
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- has potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease. In materials science, 1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been studied for its potential use as a catalyst in various chemical reactions.
Propiedades
Número CAS |
141968-98-1 |
|---|---|
Nombre del producto |
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- |
Fórmula molecular |
C16H34N3P |
Peso molecular |
299.44 g/mol |
Nombre IUPAC |
1,3-dibutyl-N,N-diethyl-4,5-dimethyl-1,3,2-diazaphosphol-2-amine |
InChI |
InChI=1S/C16H34N3P/c1-7-11-13-18-15(5)16(6)19(14-12-8-2)20(18)17(9-3)10-4/h7-14H2,1-6H3 |
Clave InChI |
CJZGXIOPBHLKHK-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1N(CC)CC)CCCC)C)C |
SMILES canónico |
CCCCN1C(=C(N(P1N(CC)CC)CCCC)C)C |
Otros números CAS |
141968-98-1 |
Sinónimos |
1,3,2-Diazaphosphol-4-ene, 2-(diethylamino)-1,3-dibutyl-4,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



